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Compound of Interest

Compound Name: n-(5-Formylpyridin-2-yl)acetamide

CAS No.: 149141-11-7

Cat. No.: B180090

Get Quote

Executive Summary
N-(5-Formylpyridin-2-yl)acetamide (CAS: 22113222) is a critical intermediate in the synthesis

of kinase inhibitors and pyridine-based peptidomimetics. Its structure combines a reactive

aldehyde handle at the C5 position with an acetamide-protected amine at C2.

While direct acetylation of 2-amino-5-formylpyridine is chemically feasible, the precursor is

often unstable or commercially expensive. Therefore, the industry-standard "Gold Standard"

pathway relies on the organometallic formylation of the stable precursor N-(5-bromopyridin-2-

yl)acetamide. This guide details this robust, two-step protocol, ensuring high regioselectivity

and yield.

Retrosynthetic Analysis
The most reliable disconnection utilizes a Lithium-Halogen Exchange (Li-X) strategy. This

avoids the poor selectivity often seen in electrophilic aromatic substitution (e.g., Vilsmeier-

Haack) on the electron-deficient pyridine ring.
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Figure 1: Retrosynthetic strategy prioritizing the stable bromo-intermediate.

Primary Synthesis Pathway (The "Gold Standard")
Phase 1: Acetylation of 2-Amino-5-bromopyridine
This step protects the exocyclic amine, preventing interference during the subsequent lithiation.

Reaction Type: Nucleophilic Acyl Substitution

Starting Material: 2-Amino-5-bromopyridine (CAS: 1072-97-5)

Reagents: Acetic Anhydride (

), Pyridine (solvent/base) or DCM/Et

N.

Protocol:
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Dissolution: Charge a round-bottom flask with 2-amino-5-bromopyridine (1.0 equiv) and

anhydrous Dichloromethane (DCM) (10 mL/g). Add Triethylamine (1.2 equiv).

Addition: Cool to 0°C. Dropwise add Acetic Anhydride (1.1 equiv) over 15 minutes.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC

(Hexane:EtOAc 1:1).

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with water and brine. Dry over

.[1]

Purification: Recrystallize from Ethanol or Toluene if necessary.

Target Yield: 90–95%

Appearance: White/Off-white solid.

Phase 2: Organometallic Formylation (The Critical Step)
This step installs the aldehyde at C5 via a dianion mechanism. The first equivalent of base

deprotonates the amide (

), and the second performs the Li-Br exchange.

Reaction Type: Lithium-Halogen Exchange / Electrophilic Quench

Reagents: n-Butyllithium (

-BuLi), DMF.[1]

Solvent: Anhydrous THF.

Protocol:

Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Dissolve N-(5-bromopyridin-2-

yl)acetamide (1.0 equiv) in anhydrous THF (15 mL/g).
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Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

Dianion Formation:

Slowly add

-BuLi (2.2 to 2.5 equiv) dropwise.

Observation: The solution may turn yellow/orange.

Mechanism:[2][3][4] 1st eq. removes Amide-H; 2nd eq. exchanges C5-Br for C5-Li.

Time: Stir at -78°C for 45–60 minutes.

Electrophile Addition: Add anhydrous DMF (3.0 equiv) dropwise at -78°C.

Warming: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.

Quench: Quench with saturated

solution (hydrolyzes the intermediate hemiaminal alkoxide to the aldehyde).

Isolation: Extract with EtOAc (3x). Wash with water and brine. Dry over

.

Purification: Flash column chromatography (SiO

, Hexane/EtOAc gradient).

Quantitative Data Summary:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4374735/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-1751421?device=desktop&innerWidth=412&offsetWidth=412
https://pubs.chemsoc.org.cn/doi/pdf/10.31635/ccschem.025.202506064
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180090?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value / Condition Rationale

n-BuLi Equivalents 2.2 – 2.5 equiv

Essential. <2.0 equiv results in

incomplete exchange (only N-

deprotonation).

Temperature -78°C

Critical.[1] Higher temps cause

nucleophilic attack on the

pyridine ring (Bu-addition).

Quench pH
Mildly Acidic (

)

Prevents side reactions of the

aldehyde product.

Typical Yield 65 – 75%

Losses usually due to

incomplete exchange or

purification.

Mechanistic Pathway Visualization
The success of Phase 2 relies on the formation of the dilithiated species.
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Figure 2: Stepwise formation of the reactive dianion intermediate.

Alternative Pathways (Expert Insights)
While the organometallic route is preferred, specific constraints may require alternatives.

Route B: Oxidation of N-(5-methylpyridin-2-yl)acetamide
Concept: Radical bromination of the methyl group followed by hydrolysis, or direct oxidation.
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Reagents:

(Selenium Dioxide) in Dioxane/Water.

Pros: Uses cheaper starting material (2-amino-5-picoline).

Cons:

is toxic and difficult to remove completely. Often leads to over-oxidation to the carboxylic
acid.

Verdict:Not recommended for GMP or high-purity applications due to purification difficulties.

Route C: Reduction of N-(5-cyanopyridin-2-yl)acetamide
Concept: Controlled reduction of the nitrile.

Reagents: DIBAL-H (Diisobutylaluminum hydride) at -78°C.

Pros: Clean conversion if stopped at the imine stage.

Cons: The nitrile precursor is less commercially available than the bromo-derivative.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Phase 2) Moisture in THF/DMF

Distill THF over

Na/Benzophenone. Use fresh

anhydrous DMF.

Recovered Starting Material Insufficient n-BuLi

Ensure titer of n-BuLi is

checked. Use exactly >2.2

equivalents.

Butyl-Addition Byproducts Temperature too high
Maintain -78°C strictly during

BuLi addition.

Product Instability Oxidation in air

Store aldehyde under Argon at

-20°C. Aldehydes can oxidize

to acids over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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